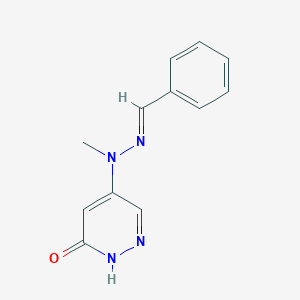

(E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one

Overview

Description

Preparation Methods

The synthesis of RG7304 involves several steps, starting with the preparation of the core structure, which includes a pyridazinone ring. The synthetic route typically involves the following steps:

Formation of the Pyridazinone Ring: This is achieved through the reaction of hydrazine with a suitable diketone.

Substitution Reactions: Various substituents are introduced to the pyridazinone ring through nucleophilic substitution reactions.

Final Assembly: The final compound is assembled through condensation reactions involving benzaldehyde derivatives.

Industrial production methods for RG7304 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

RG7304 undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of RG7304.

Condensation: This reaction is crucial in the final assembly of the compound, where benzaldehyde derivatives are condensed with the core structure.

Common reagents used in these reactions include hydrazine, benzaldehyde derivatives, and various oxidizing and reducing agents. The major products formed from these reactions are typically derivatives of the core pyridazinone structure with various substituents.

Scientific Research Applications

Medicinal Chemistry and Cancer Therapy

MEK Inhibition

One of the primary applications of (E)-5-(2-benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one is its role as a MEK (Mitogen-Activated Protein Kinase) inhibitor. MEK inhibitors are critical in cancer therapy as they target the MAPK signaling pathway, which is often dysregulated in various cancers. RG7304 has shown promising results in preclinical studies, demonstrating the ability to inhibit tumor growth in models of melanoma and other cancers .

Clinical Trials

Currently, RG7304 is undergoing clinical trials to evaluate its efficacy and safety as a cancer treatment. The compound's mechanism involves blocking the phosphorylation of ERK (Extracellular Signal-Regulated Kinase), which is a downstream target of MEK. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Properties

Research has demonstrated that derivatives of pyridazine compounds exhibit antimicrobial activity against various pathogens. Studies have reported that similar compounds show effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The observed activities suggest that this compound may also possess similar properties, warranting further investigation .

Antiparasitic Activity

In addition to its antibacterial properties, there is emerging evidence that compounds related to this compound may exhibit antiparasitic effects. For instance, studies on related hydrazine derivatives have shown promise against Trypanosoma brucei, the causative agent of African sleeping sickness .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzylidene moiety or the hydrazine group can significantly affect its biological activity and selectivity for target enzymes. Research into these modifications can lead to more potent derivatives with improved therapeutic profiles .

Computational Studies

Molecular Docking

Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications can enhance interactions with target proteins, thereby improving efficacy .

Summary Table: Applications of this compound

Mechanism of Action

RG7304 exerts its effects by inhibiting the Ras-Raf-MEK-ERK signaling pathway. This pathway is involved in cell division, differentiation, and survival. By inhibiting this pathway, RG7304 can reduce cell proliferation and induce apoptosis in cancer cells. The molecular targets of RG7304 include the MEK and RAF proteins, which are key components of the pathway .

Comparison with Similar Compounds

RG7304 is unique in its dual inhibition of both MEK and RAF proteins. Similar compounds include:

Trametinib: A MEK inhibitor used in the treatment of melanoma.

Cobimetinib: Another MEK inhibitor used in combination with other drugs for cancer treatment.

Vemurafenib: A RAF inhibitor used in the treatment of melanoma.

RG7304’s uniqueness lies in its ability to inhibit both MEK and RAF, providing a more comprehensive inhibition of the Ras-Raf-MEK-ERK pathway compared to compounds that target only one of these proteins.

Biological Activity

The compound (E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one is a pyridazinone derivative that has gained attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of 2-benzylidene-1-methylhydrazine with pyridazin-3(2H)-one. The general procedure includes:

- Reagents : 2-benzylidene-1-methylhydrazine and pyridazin-3(2H)-one.

- Solvent : Ethanol or DMF (Dimethylformamide).

- Conditions : Reflux for several hours followed by cooling and crystallization.

This method yields a compound that can be purified through recrystallization from suitable solvents.

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. In a study involving various substituted pyridazinones, this compound demonstrated potent activity against Gram-positive bacteria, particularly Bacillus subtilis, comparable to standard antibiotics like ampicillin .

Anticancer Properties

Recent investigations into the anticancer effects of this compound reveal its potential in inhibiting the proliferation of cancer cell lines. For instance, studies on HCT116 colon carcinoma cells showed that derivatives of pyridazinones, including our compound of interest, effectively reduced cell viability, indicating promising anticancer activity .

Tyrosinase Inhibition

Tyrosinase inhibition is critical in treating hyperpigmentation disorders. The compound has been evaluated for its ability to inhibit tyrosinase activity in B16F10 melanoma cells. Results indicate that it significantly reduces melanin production by inhibiting intracellular tyrosinase activity .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS radical scavenging assays. The compound exhibited strong radical scavenging activity, suggesting its potential as an antioxidant agent .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several pyridazinone derivatives against pathogenic strains. The results indicated that this compound inhibited the growth of multiple strains, showcasing its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell growth in a dose-dependent manner. The IC50 values were determined to assess potency against specific cancer types, showing significant promise for further development as an anticancer therapeutic .

Properties

Molecular Formula |

C12H12N4O |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

4-[[(E)-benzylideneamino]-methylamino]-1H-pyridazin-6-one |

InChI |

InChI=1S/C12H12N4O/c1-16(11-7-12(17)15-13-9-11)14-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)/b14-8+ |

InChI Key |

CTGDOGPKSFBVDA-RIYZIHGNSA-N |

SMILES |

CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2 |

Isomeric SMILES |

CN(C1=CC(=O)NN=C1)/N=C/C2=CC=CC=C2 |

Canonical SMILES |

CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CKI27; CK127; CK 127; RG7304; RG7304; RG 7304 R7304. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.